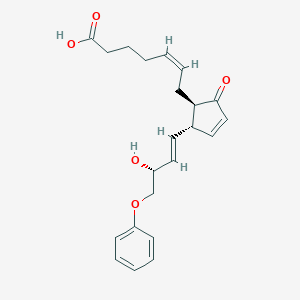

16-phenoxy tetranor Prostaglandin A2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARGFWOXPNIAKB-AVZZWIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 16-phenoxy tetranor Prostaglandin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive and plausible synthetic pathway for 16-phenoxy tetranor Prostaglandin (B15479496) A2, a molecule of interest in eicosanoid research and drug discovery. While this specific analog's synthesis is not extensively detailed in publicly available literature, this guide constructs a robust, multi-step total synthesis based on well-established and analogous reactions in prostaglandin chemistry. The pathway leverages the renowned Corey lactone as a chiral starting material, ensuring stereochemical control throughout the synthesis.

This document provides detailed, step-by-step experimental protocols, quantitative data for key transformations, and visualizations of the synthetic route and experimental workflows to aid researchers in the potential laboratory synthesis of this compound.

Retrosynthetic Analysis and Overall Strategy

The synthetic strategy for 16-phenoxy tetranor Prostaglandin A2 commences with a retrosynthetic disconnection, identifying the commercially available and enantiomerically pure Corey lactone diol as the optimal starting material. This strategic choice allows for the stereocontrolled installation of the requisite chiral centers on the cyclopentane (B165970) core.

The synthesis will proceed through the following key stages:

-

Functionalization of the Corey Lactone: Protection of the hydroxyl groups and subsequent oxidation to furnish the key intermediate, the Corey aldehyde.

-

Installation of the α-Chain: A Horner-Wadsworth-Emmons reaction to introduce the four-carbon carboxylic acid side chain.

-

Installation of the ω-Chain: An organocuprate conjugate addition to introduce the 16-phenoxy side chain.

-

Final Transformations: Deprotection and dehydration to yield the target this compound.

Synthesis Pathway Diagram

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Protection of Corey Lactone Diol (1)

The synthesis commences with the protection of the two hydroxyl groups of the Corey lactone diol to prevent unwanted side reactions in subsequent steps. A bulky silyl (B83357) ether, tert-butyldiphenylsilyl (TBDPS), is chosen for this purpose.

Protocol:

-

To a solution of Corey lactone diol (1) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at 0 °C, add imidazole (2.5 eq).

-

Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected diol (2).

Step 2: Oxidation to Corey Aldehyde (3)

The primary alcohol of the protected lactone is selectively oxidized to the corresponding aldehyde using a Swern oxidation, a mild and efficient protocol.

Caption: Experimental workflow for the Swern oxidation.

Protocol:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (3.0 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the protected diol (2) (1.0 eq) in anhydrous DCM dropwise.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Corey aldehyde (3).

Step 3: α-Chain Installation via Horner-Wadsworth-Emmons Reaction

The four-carbon α-chain is introduced using a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.

Protocol:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C under an argon atmosphere, add dimethyl (3-carboxypropyl)phosphonate (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the resulting ylide solution to 0 °C and add a solution of Corey aldehyde (3) (1.0 eq) in THF.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the enone intermediate (4).

Step 4: Synthesis of the ω-Chain Precursor (5-7)

The 16-phenoxy ω-chain is prepared in a stereocontrolled manner starting from a suitable chiral building block.

Protocol for (R)-1-phenoxy-3-butyne (5):

-

(This step assumes the availability of a suitable chiral precursor, the synthesis of which is beyond the scope of this guide but can be achieved through various asymmetric methods).

Protocol for Vinyl Iodide (6):

-

To a solution of (R)-1-phenoxy-3-butyne (5) (1.0 eq) in THF at 0 °C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.1 eq).

-

Stir at room temperature for 4 hours.

-

To the resulting vinylborane (B8500763) solution, add a solution of sodium hydroxide (B78521) (3.0 eq) in water, followed by a solution of iodine (1.1 eq) in THF at 0 °C.

-

Stir for 1 hour at room temperature.

-

Quench with aqueous sodium thiosulfate (B1220275) and extract with diethyl ether.

-

Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the vinyl iodide (6).

Protocol for Organocuprate (7):

-

To a solution of vinyl iodide (6) (2.0 eq) in diethyl ether at -78 °C, add tert-butyllithium (B1211817) (1.7 M in pentane, 2.0 eq) dropwise.

-

Stir for 30 minutes at -78 °C.

-

In a separate flask, suspend copper(I) cyanide (1.0 eq) in THF at -78 °C.

-

Transfer the vinyllithium (B1195746) solution to the CuCN suspension via cannula.

-

Allow the mixture to warm to 0 °C and stir for 30 minutes to form the organocuprate reagent (7).

Step 5: ω-Chain Installation via Conjugate Addition

The prepared organocuprate (7) is added to the enone intermediate (4) in a 1,4-conjugate addition fashion.

Protocol:

-

Cool the solution of the organocuprate reagent (7) to -78 °C.

-

Add a solution of the enone intermediate (4) (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the protected PGE2 analog (8).

Step 6: Deprotection

The silyl protecting groups are removed using a fluoride (B91410) source.

Protocol:

-

To a solution of the protected PGE2 analog (8) (1.0 eq) in THF (0.1 M), add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 3.0 eq).

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture and purify directly by column chromatography (eluent: dichloromethane/methanol gradient) to yield 16-phenoxy tetranor PGE2 (9).

Step 7: Dehydration to this compound (10)

The final step involves the acid-catalyzed dehydration of the PGE2 analog to the target PGA2 analog.

Protocol:

-

Dissolve 16-phenoxy tetranor PGE2 (9) (1.0 eq) in a mixture of acetic acid and water (2:1).

-

Stir the solution at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by preparative HPLC to afford the final product, this compound (10).

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar transformations reported in the literature and may vary depending on experimental conditions.

| Step | Transformation | Starting Material | Product | Estimated Yield (%) |

| 1 | Silyl Protection | Corey Lactone Diol (1) | Protected Diol (2) | 95 |

| 2 | Swern Oxidation | Protected Diol (2) | Corey Aldehyde (3) | 90 |

| 3 | H-W-E Reaction | Corey Aldehyde (3) | Enone Intermediate (4) | 85 |

| 4a | Hydroboration/Iodination | (R)-1-phenoxy-3-butyne (5) | Vinyl Iodide (6) | 75 |

| 4b | Organocuprate Formation | Vinyl Iodide (6) | Organocuprate (7) | (Used in situ) |

| 5 | Conjugate Addition | Enone Intermediate (4) | Protected PGE2 Analog (8) | 70 |

| 6 | Deprotection | Protected PGE2 Analog (8) | 16-phenoxy tetranor PGE2 (9) | 80 |

| 7 | Dehydration | 16-phenoxy tetranor PGE2 (9) | 16-phenoxy tetranor PGA2 (10) | 60 |

| - | Overall | Corey Lactone Diol (1) | 16-phenoxy tetranor PGA2 (10) | ~25 |

Spectroscopic Data

The following table provides expected spectroscopic data for the final product, this compound (10).

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.15 (dd, 1H, J = 5.6, 2.4 Hz, C10-H), 5.70-5.55 (m, 2H, C5-H, C6-H), 5.40 (dd, 1H, J = 15.2, 6.8 Hz, C14-H), 5.30 (dd, 1H, J = 15.2, 7.2 Hz, C13-H), 4.50 (m, 1H, C15-H), 4.00 (d, 2H, J = 5.6 Hz, C16-H), 2.80 (m, 1H, C12-H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 4H), 1.80-1.60 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.0 (C9), 174.5 (C1), 158.5 (Ar-C), 145.0 (C11), 135.0 (C14), 130.0 (Ar-CH), 129.5 (C5), 128.5 (C6), 125.0 (C13), 121.0 (Ar-CH), 114.5 (Ar-CH), 72.0 (C15), 70.0 (C16), 55.0, 45.0, 34.0, 33.0, 26.5, 25.5, 24.5. |

| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₂₂H₂₅O₅: 369.17; found 369.2. |

Conclusion

This technical guide provides a detailed and feasible synthetic route to this compound. By employing established and reliable synthetic methodologies, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided protocols, data, and diagrams are intended to facilitate the synthesis and further investigation of this and related prostaglandin analogs. Careful execution of these steps, with appropriate monitoring and purification, should enable the successful synthesis of the target compound for biological evaluation.

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 16-phenoxy tetranor Prostaglandin A2

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a synthetic analog of Prostaglandin A2, a member of the cyclopentenone prostaglandin family. While it is recognized as a minor metabolite of the synthetic prostaglandin E2 analog, sulprostone, its specific biological activities and mechanism of action remain largely uncharacterized in scientific literature.[1][2] This technical guide, therefore, extrapolates the potential mechanism of action of 16-phenoxy tetranor PGA2 based on the well-documented activities of its parent compound, Prostaglandin A2 (PGA2), and other related cyclopentenone prostaglandins (B1171923). This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing the established signaling pathways of PGA2, presenting relevant quantitative data, outlining key experimental protocols, and visualizing these processes through structured diagrams. The proposed mechanisms for 16-phenoxy tetranor PGA2 are hypothetical and necessitate empirical validation.

Introduction to Cyclopentenone Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. The A-series prostaglandins, including PGA2, are characterized by a cyclopentenone ring structure. This feature is crucial to their biological activity, particularly their ability to act as signaling molecules.

The Prostaglandin A2 Signaling Pathway: A Putative Framework for its 16-phenoxy tetranor Analog

The mechanism of action for PGA2 is multifaceted, involving both receptor-dependent and independent pathways. A significant body of evidence points towards its activity within the cell nucleus, where it can directly modulate gene transcription.

Cellular Uptake and Nuclear Localization

Cyclopentenone prostaglandins like PGA2 are known to be transported into cells and subsequently accumulate within the nucleus via a temperature-dependent process.[3] While the majority of PGA2 in the nucleus exists as a free, unbound molecule, a portion is understood to interact with nuclear components.[3]

Covalent Adduction to Nuclear Proteins: The Nur77 Interaction

A key aspect of PGA2's mechanism is its ability to form covalent bonds with specific cellular proteins. Research has identified the orphan nuclear receptor Nur77 as a direct target of PGA2.[4] PGA2 acts as an endogenous agonist for Nur77, inducing its transcriptional activity. This interaction is mediated by the formation of a covalent adduct between the electrophilic β-carbon (C9) in the cyclopentenone ring of PGA2 and the cysteine residue Cys566 in the ligand-binding domain of Nur77.[4] This covalent modification is a critical step in the activation of Nur77-mediated gene expression, which is involved in various cellular processes, including apoptosis and inflammation.

Figure 1: Proposed signaling pathway for 16-phenoxy tetranor Prostaglandin A2 via Nur77 activation.

Quantitative Data for Prostaglandin A2

While specific quantitative data for 16-phenoxy tetranor PGA2 is unavailable, the following table summarizes key findings for the parent compound, PGA2.

| Parameter | Value | Cell Type/System | Reference |

| Nuclear Accumulation | ~20% of total cellular PGA2 associated with chromatin and nuclear matrix after extraction | L1210 Leukemia Cells | [3] |

| Covalent Adduct Formation | Covalent bond forms between C9 of PGA2 and Cys566 of Nur77 | In vitro and cellular models | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of this compound, based on studies of PGA2.

Cellular Uptake and Subcellular Fractionation

This protocol is designed to determine the localization of the prostaglandin within the cell.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or primary cells) to 80-90% confluency.

-

Treatment: Treat the cells with radiolabeled or tagged 16-phenoxy tetranor PGA2 at various concentrations and time points.

-

Cell Lysis and Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer to isolate the cytoplasmic fraction.

-

Centrifuge to pellet the nuclei.

-

Extract the nuclear pellet with a detergent-containing buffer (e.g., 1% Triton X-100) to solubilize nuclear membranes.

-

The remaining pellet contains the chromatin and nuclear matrix.

-

-

Quantification: Measure the amount of labeled prostaglandin in each fraction using an appropriate method (e.g., scintillation counting for radiolabels, western blot for tagged proteins).

Identification of Protein Targets via Mass Spectrometry

This protocol aims to identify proteins that form covalent adducts with the prostaglandin.

-

Cell Treatment and Lysis: Treat cells with 16-phenoxy tetranor PGA2. Lyse the cells and prepare a total protein extract.

-

Affinity Purification (optional): If an alkyne- or biotin-tagged version of the prostaglandin is available, use click chemistry or streptavidin affinity chromatography to enrich for adducted proteins.

-

SDS-PAGE and In-Gel Digestion: Separate the proteins by SDS-PAGE. Excise protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.

Figure 2: A generalized experimental workflow for investigating the mechanism of 16-phenoxy tetranor PGA2.

Broader Context and Future Directions

The ability of cyclopentenone prostaglandins to induce apoptosis in various cell types, often independent of PPARγ and p53 pathways, suggests a complex and cell-type specific mechanism.[5] The presence of the 16-phenoxy group in 16-phenoxy tetranor PGA2 may alter its lipophilicity, cellular uptake, and interaction with protein targets compared to PGA2. Future research should focus on:

-

Directly assessing the biological activity of 16-phenoxy tetranor PGA2 in various cell-based assays (e.g., proliferation, apoptosis, gene expression).

-

Identifying its specific protein targets using modern proteomic approaches.

-

Elucidating the downstream signaling pathways activated by this specific prostaglandin analog.

Conclusion

While the direct mechanism of action of this compound is yet to be elucidated, the known activities of its parent compound, PGA2, provide a strong foundation for future investigation. The proposed mechanism, centered around nuclear translocation and covalent modification of nuclear proteins such as Nur77, offers a compelling hypothesis for its potential biological effects. The experimental frameworks provided in this guide offer a clear path for researchers to unravel the specific molecular interactions and cellular consequences of this intriguing synthetic prostaglandin. It is imperative that the scientific community undertakes dedicated studies to validate these hypotheses and fully characterize the pharmacological profile of 16-phenoxy tetranor PGA2.

References

- 1. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]

- 2. caymanchem.com [caymanchem.com]

- 3. Site and mechanism of growth inhibition by prostaglandins. III. Distribution and binding of prostaglandin A2 and delta 12-prostaglandin J2 in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Deoxy-Δ12,14-prostaglandin J2 induces PPARγ- and p53-independent apoptosis in rabbit synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 16-phenoxy tetranor Prostaglandin A2: A Technical Overview for Researchers

Disclaimer: Direct experimental studies on the biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 are not available in the current scientific literature.[1][2][3] This technical guide, therefore, provides a comprehensive overview based on its identity as a metabolite and the known biological activities of structurally related prostaglandin analogs to offer a predictive context for researchers, scientists, and drug development professionals.

Introduction: A Metabolite of Sulprostone (B1662612)

16-phenoxy tetranor Prostaglandin A2 is recognized as a minor metabolite found in human plasma following the intravenous administration of sulprostone.[1][2][3] Sulprostone, a synthetic analogue of Prostaglandin E2, is a potent uterine stimulant used clinically for the induction of labor and termination of pregnancy. The metabolic pathway leading to this compound from sulprostone involves hydrolysis of the methylsulfonamide group, resulting in the free acid form, 16-phenoxy tetranor PGE2, which can be further metabolized to the A2 analogue.[4][5]

Inferred Biological Activity from Related Prostaglandin Analogs

While data on this compound is absent, the biological activities of other 16-phenoxy tetranor prostaglandin analogs and the broader Prostaglandin A (PGA) series offer valuable insights into its potential functions.

Insights from 16-phenoxy tetranor Prostaglandin F2α

The F2α analog of 16-phenoxy tetranor prostaglandin has been studied, revealing its interaction with the prostaglandin F receptor (FP receptor). Notably, it demonstrates a significantly higher binding affinity for the FP receptor on ovine luteal cells compared to the endogenous Prostaglandin F2α.[6] Studies on various 16-phenoxy derivatives of PGF2α have shown that they can bind to the PGF2α receptor as effectively, or even more so, than PGF2α itself, and this binding affinity correlates with their biological potency as luteolytic and abortifacient agents in rats.[7]

General Biological Activities of the Prostaglandin A Series

Prostaglandins (B1171923) of the A series (PGAs) are known to exhibit a range of biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[8] They are also recognized for their cytoprotective actions in the gastrointestinal tract.[9] The diverse effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors, which in turn modulate intracellular signaling cascades.[10]

Quantitative Data from a Related Analog

The following table summarizes the reported binding affinity of the related compound, 16-phenoxy tetranor Prostaglandin F2α, to the ovine FP receptor.

| Compound | Receptor | Tissue Source | Relative Binding Affinity (%) vs. PGF2α | Reference |

| 16-phenoxy tetranor Prostaglandin F2α | FP Receptor | Ovine Luteal Cells | 440 | [6] |

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity of a compound like this compound for its putative receptor, a competitive radioligand binding assay is a standard experimental approach. The following protocol is a generalized methodology based on similar studies with prostaglandin analogs.[7]

Objective: To determine the relative binding affinity of this compound for a specific prostaglandin receptor (e.g., EP or FP receptor) by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target prostaglandin receptor.

-

Radiolabeled prostaglandin ligand (e.g., [³H]-PGE2 or [³H]-PGF2α).

-

Unlabeled this compound (test compound).

-

Unlabeled native prostaglandin (for standard curve).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Isolate cell membranes from a tissue source known to express the target receptor.

-

Assay Setup: In microcentrifuge tubes, combine a fixed amount of cell membrane protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or the standard unlabeled prostaglandin.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualization of Potential Signaling Pathways and Workflows

Given the lack of specific data for this compound, the following diagrams illustrate a general prostaglandin signaling pathway and a typical experimental workflow.

References

- 1. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]

- 2. caymanchem.com [caymanchem.com]

- 3. netascientific.com [netascientific.com]

- 4. 16-PHENOXY TETRANOR PROSTAGLANDIN E2 CAS#: 54382-74-0 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and History of 16-Phenoxy Tetranor Prostaglandin A2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a recognized, albeit minor, metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Its identification in human plasma has been documented, yet its biological significance remains largely unexplored. This technical guide provides a comprehensive overview of the discovery, history, and known properties of 16-phenoxy tetranor PGA2, with a focus on the analytical methodologies of the era in which it was identified. This document is intended to serve as a foundational resource for researchers in pharmacology, drug metabolism, and prostaglandin research.

Discovery and Historical Context

The discovery of 16-phenoxy tetranor Prostaglandin A2 is intrinsically linked to the metabolic studies of sulprostone, a potent uterotonic agent used for the induction of labor and termination of pregnancy. The seminal work in this area was published in 1991 by Kuhnz, Hoyer, Backhus, and colleagues, who investigated the metabolic fate of sulprostone in humans.

Their research identified several metabolites in human plasma following the parenteral administration of radiolabeled sulprostone. Among these, 16-phenoxy tetranor PGA2 was characterized as a minor metabolite. The formation of this metabolite is a result of the biotransformation of the parent drug, sulprostone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid |

| Synonyms | 16-phenoxy tetranor PGA2 |

| Molecular Formula | C22H26O5 |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 51639-10-2 |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| Storage | -20°C |

Metabolic Pathway of Sulprostone

The formation of this compound is a part of the broader metabolic cascade of sulprostone. The following diagram illustrates the likely metabolic conversion of sulprostone to its various metabolites, including the PGA2 analogue.

Caption: Metabolic pathway of Sulprostone leading to its major and minor metabolites.

Experimental Protocols for Identification

-

Sample Collection and Preparation: Collection of plasma samples from subjects administered with radiolabeled sulprostone. Proteins would be precipitated, and the sample extracted to isolate the drug and its metabolites.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) would have been a crucial step for the separation of the various metabolites from the parent drug and endogenous plasma components.

-

Spectroscopic Identification: The structure of the isolated metabolites would then be elucidated using a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: To determine the structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

The following diagram illustrates the general experimental workflow for metabolite identification during that period.

Caption: General workflow for the identification of prostaglandin metabolites in the early 1990s.

Biological Activity and Future Directions

To date, the biological activity of this compound has not been extensively studied or reported in the literature. As a minor metabolite, it may not have significant physiological effects. However, the potential for pharmacological activity cannot be entirely dismissed without further investigation.

Future research could focus on:

-

Chemical Synthesis: Development of a robust synthetic route to produce sufficient quantities of 16-phenoxy tetranor PGA2 for biological testing.

-

In vitro and in vivo studies: Screening the compound for activity on various prostaglandin receptors and in different biological assays to elucidate any potential pharmacological or toxicological effects.

-

Quantitative Analysis: Development of sensitive and specific analytical methods to quantify the levels of this metabolite in biological fluids, which could provide insights into individual variations in sulprostone metabolism.

Conclusion

This compound remains a molecule of interest primarily from a drug metabolism perspective. Its discovery was a result of meticulous analytical work that expanded our understanding of the biotransformation of synthetic prostaglandins. While its own biological role is yet to be determined, the story of its identification serves as a testament to the importance of comprehensive metabolite profiling in drug development. Further research is warranted to fully characterize this compound and ascertain its potential physiological or pharmacological significance.

An In-depth Technical Guide to the Chemical Properties of 16-phenoxy tetranor Prostaglandin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-phenoxy tetranor Prostaglandin (B15479496) A2 is a synthetic analog of Prostaglandin A2 (PGA2), a member of the eicosanoid family of signaling molecules. While it is known as a minor metabolite of sulprostone, its specific biological activities have not been extensively studied.[1][2] This guide provides a comprehensive overview of its known chemical properties, drawing parallels with related prostaglandin analogs to hypothesize potential biological activities and signaling pathways. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented to facilitate further research into this compound.

Chemical and Physical Properties

16-phenoxy tetranor Prostaglandin A2 is a well-characterized compound with defined chemical and physical properties. These are crucial for its handling, storage, and application in experimental settings.

Identifiers and Structure

| Property | Value |

| IUPAC Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid |

| Synonyms | 16-phenoxy tetranor PGA2 |

| CAS Number | 51639-10-2[1] |

| Molecular Formula | C₂₂H₂₆O₅[1] |

| Formula Weight | 370.4 g/mol [1] |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1[1] |

| InChI | InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1[1] |

Physicochemical Data

| Property | Value |

| Purity | ≥98%[1] |

| Formulation | A solution in methyl acetate[1] |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >0.8 mg/ml[1] |

| λmax | 219 nm[1] |

| Storage | -20°C[1] |

| Stability | ≥ 2 years[1] |

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been directly reported in the literature, the activities of other prostaglandins (B1171923), particularly Prostaglandin A2 (PGA2), offer insights into its potential mechanisms of action. Prostaglandins are known to mediate a wide range of physiological and pathological processes.[3][4]

PGA2 is known to induce apoptosis in various cancer cell lines by directly interacting with mitochondria to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[5] This process appears to be independent of the classic mitochondrial permeability transition pore and is sensitive to thiol-containing compounds.[5]

Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[6][7][8] The subsequent signaling cascades can involve changes in intracellular cyclic AMP (cAMP) levels and calcium mobilization.[9][10]

Based on the general mechanism of prostaglandin action, a hypothetical signaling pathway for this compound is proposed below.

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of tetranor prostaglandins, which can be adapted for this compound.

Synthesis of Tetranor Prostaglandins

The synthesis of tetranor prostaglandins often involves a multi-step process. A general approach described for tetranor-PGE1 involves a Heck coupling reaction followed by a cuprate (B13416276) conjugate addition to a cyclopentenone core.[11] A late-stage incorporation of side chains allows for the synthesis of various analogs, including isotopically labeled standards for quantitative analysis.[11][12][13]

A key challenge in the synthesis can be the purification of intermediates and the final product, often requiring chromatographic techniques.[14]

Purification of Prostaglandins

Purification of prostaglandins from biological matrices or synthetic reaction mixtures is essential for accurate analysis and biological testing. Common methods include:

-

Solid-Phase Extraction (SPE): This is a widely used technique for the pre-purification of prostaglandins from complex samples like plasma, urine, and tissue homogenates.[15] Octadecyl-bonded silica (B1680970) is a common stationary phase, and elution is typically achieved with methanol-water mixtures.[15] The addition of formic acid to the loading mixture can improve recovery.[15]

-

Chromatography: Various chromatographic techniques are employed for the final purification of prostaglandins.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been developed for the separation of enantiomeric forms of prostaglandins.[14]

-

Thin-Layer Chromatography (TLC): TLC can be used for monitoring reaction progress and for small-scale purification.[16][17][18]

-

Gel Chromatography: This method is also utilized in prostaglandin purification protocols.[16]

-

Analysis of Prostaglandins

The quantification of prostaglandins requires sensitive and specific analytical methods due to their low concentrations in biological samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of prostaglandins and their metabolites.[19][20] It offers high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization.[19][20] Sample preparation, including extraction and purification, is critical to minimize matrix effects and ensure accurate quantification.[21]

The workflow for the analysis of this compound from a biological sample would typically involve the following steps:

Caption: A generalized experimental workflow for the analysis of prostaglandins.

Conclusion

This compound is a synthetic prostaglandin analog with well-defined chemical properties but largely unexplored biological functions. Based on the known activities of PGA2 and other prostaglandins, it is hypothesized to have potential roles in processes such as apoptosis, making it a compound of interest for further investigation, particularly in the context of cancer research. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, purify, and analyze this compound, paving the way for a deeper understanding of its biological significance and therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sanbio.nl [sanbio.nl]

- 3. Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 11. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An improved method for the extraction of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. med.und.edu [med.und.edu]

Unveiling 16-phenoxy tetranor Prostaglandin A2: A Technical Overview of a Sulprostone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2, with the CAS number 51639-10-2, is a recognized minor metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is utilized for its potent uterotonic properties in obstetrics and gynecology. While the biological activity of 16-phenoxy tetranor Prostaglandin A2 itself has not been extensively studied or reported in scientific literature, its identity as a metabolite provides a critical piece of the puzzle in understanding the biotransformation and overall pharmacological profile of sulprostone. This technical guide serves to consolidate the available physicochemical data, outline the methods for its identification, and provide context through the metabolic pathway of its parent compound and the known signaling pathways of related prostaglandin A analogs.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This data is essential for its synthesis, purification, and analytical identification.

| Property | Value |

| CAS Number | 51639-10-2 |

| Molecular Formula | C₂₂H₂₆O₅ |

| Molecular Weight | 370.4 g/mol |

| Formal Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| λmax | 219 nm |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1 |

| InChI Key | CARGFWOXPNIAKB-AVZZWIIXSA-N |

| Storage Temperature | -20°C |

Metabolic Formation of this compound

This compound has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone. The formation of this metabolite is a result of the biotransformation of sulprostone. The metabolic process involves the hydrolysis of the methylsulfonamide group of sulprostone to its free acid form, followed by dehydration of the cyclopentane (B165970) ring to form the A-series prostaglandin.

Experimental Protocols: Metabolite Identification

The identification of this compound as a metabolite of sulprostone was achieved through a series of analytical techniques performed on biological samples. The general workflow for such an analysis is outlined below.

A detailed experimental protocol for the identification of sulprostone metabolites, including this compound, as described in the literature, would involve the following key steps:

-

Sample Collection and Preparation: Collection of human plasma samples following the administration of sulprostone. The plasma is then subjected to extraction procedures, such as solid-phase extraction or liquid-liquid extraction, to isolate the metabolites from the plasma matrix.

-

High-Performance Liquid Chromatography (HPLC): The extracted samples are then separated using a reversed-phase HPLC system. This allows for the initial separation and purification of the various metabolites present in the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fractions collected from HPLC containing the purified metabolites are derivatized and then analyzed by GC-MS. This technique provides information on the molecular weight and fragmentation pattern of the metabolites, which is crucial for their identification.

-

Spectroscopic Analysis (NMR and IR): For definitive structural elucidation, the purified metabolites are subjected to ¹H-NMR and IR spectroscopy. These techniques provide detailed information about the chemical structure and functional groups present in the molecule, confirming the identity of this compound.

Potential Signaling Pathways: Insights from Prostaglandin A2

While the specific signaling pathways of this compound have not been elucidated, the pathways of other A-series prostaglandins, such as Prostaglandin A2 (PGA2), can offer potential insights. It is important to note that the following pathway is hypothetical for this compound and requires experimental validation.

Some studies have shown that PGA2 can induce apoptosis in certain cell types through a direct interaction with mitochondria. This pathway is independent of cell surface receptors and involves the modulation of mitochondrial function.

Conclusion and Future Directions

This compound is a known, albeit minor, metabolite of sulprostone. While its physicochemical properties are documented, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research should focus on the synthesis of this compound in sufficient quantities to enable in-depth pharmacological studies. Elucidating its potential interactions with prostaglandin receptors and its effects on cellular signaling pathways will be crucial in determining its contribution to the overall pharmacological and toxicological profile of sulprostone. Such studies would not only enhance our understanding of prostaglandin metabolism but could also uncover novel biological activities for this specific metabolite.

A Technical Guide to 16-phenoxy tetranor Prostaglandin A₂: Structure, Metabolism, and a Framework for Functional Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-phenoxy tetranor Prostaglandin (B15479496) A₂ (PGA₂) is a structurally defined derivative of the prostaglandin family, identified as a minor metabolite of the synthetic prostaglandin E₂ analogue, sulprostone. Despite its known chemical structure and metabolic origin, its biological activity remains uncharacterized in scientific literature.[1] This technical guide provides a comprehensive overview of the known properties of 16-phenoxy tetranor PGA₂. In the absence of direct experimental data, this document establishes a foundational framework for its potential biological role by examining the activities of its parent compound, sulprostone, and related A-series prostaglandins. Furthermore, a detailed, phased experimental workflow is proposed to systematically elucidate its pharmacological profile, from initial in vitro screening to in vivo validation. This guide serves as a critical resource for researchers aiming to investigate the therapeutic potential and physiological significance of this understudied prostaglandin metabolite.

Chemical and Physical Properties

16-phenoxy tetranor Prostaglandin A₂ is an organic compound with a well-defined molecular structure. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation |

| Formal Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid | [1] |

| Molecular Formula | C₂₂H₂₆O₅ | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| CAS Number | 51639-10-2 | [1] |

| Canonical SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1 | [1] |

| Appearance | A solution in methyl acetate | [1] |

| UV λmax | 219 nm | [1] |

Metabolic Origin: A Metabolite of Sulprostone

16-phenoxy tetranor PGA₂ has been identified in human plasma as a minor metabolite following the intravenous administration of sulprostone.[1] Sulprostone is a potent synthetic analogue of Prostaglandin E₂ and is utilized clinically for its oxytocic properties, including the induction of labor and management of postpartum hemorrhage.[2][3][4][5] The metabolic pathway leading to 16-phenoxy tetranor PGA₂ involves beta-oxidation of the carboxylic acid side chain of the parent prostaglandin structure.[6]

Hypothetical Mechanism of Action and Signaling Pathway

As the biological activity of 16-phenoxy tetranor PGA₂ is uncharacterized, its mechanism of action can be hypothesized based on its structural features and lineage.

-

Parent Compound Activity : The parent drug, sulprostone, is a selective agonist for the prostaglandin EP3 and EP1 receptors.[3][7] Activation of these G-protein coupled receptors (GPCRs) leads to modulation of intracellular signaling cascades, primarily affecting calcium levels and cyclic AMP (cAMP).[3]

-

A-Series Prostaglandin Activity : Prostaglandins of the 'A' series are known to exhibit a range of biological effects, including anti-inflammatory and anti-proliferative activities.

Given this context, a plausible hypothesis is that 16-phenoxy tetranor PGA₂ may interact with one or more prostanoid receptors. Prostaglandins typically exert their effects by binding to specific GPCRs on the cell surface.[8][9] Depending on the receptor subtype and the cell type, this interaction can trigger various downstream signaling pathways. A potential pathway could involve the modulation of adenylyl cyclase activity, leading to changes in cAMP levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Proposed Experimental Protocols for Functional Characterization

A systematic approach is required to determine the biological activity of 16-phenoxy tetranor PGA₂. The following multi-phase workflow outlines the key experiments.

Phase 1: In Vitro Screening

-

Receptor Binding Assays:

-

Objective: To determine if 16-phenoxy tetranor PGA₂ binds to any of the known prostanoid receptors (DP, EP, FP, IP, TP).

-

Methodology: Competitive radioligand binding assays will be performed using cell membranes prepared from cell lines overexpressing each human prostanoid receptor subtype. The compound will be tested over a range of concentrations against a known high-affinity radiolabeled ligand for each receptor. The displacement of the radioligand will be measured to determine the binding affinity (Ki) of the test compound.

-

-

Second Messenger Functional Assays:

-

Objective: To assess whether binding to a receptor translates into a functional response (agonist or antagonist activity).

-

Methodology:

-

cAMP Assays: For receptors coupled to adenylyl cyclase (e.g., EP2, EP4, DP, IP), cells expressing the target receptor will be treated with the compound. Intracellular cAMP levels will be quantified using a competitive immunoassay, such as HTRF or ELISA.

-

Calcium Flux Assays: For receptors coupled to phospholipase C (e.g., EP1, FP, TP), cells will be loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium concentration will be measured using a fluorometric plate reader following the addition of the compound.

-

-

Phase 2: Cellular Function Assays

Based on the results from Phase 1, cellular assays will be selected to explore the physiological relevance of receptor activation.

-

Anti-inflammatory Assays:

-

Objective: To investigate potential anti-inflammatory properties.

-

Methodology: Macrophage cell lines (e.g., RAW 264.7) will be stimulated with lipopolysaccharide (LPS) in the presence or absence of 16-phenoxy tetranor PGA₂. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell supernatant will be quantified by ELISA.

-

-

Smooth Muscle Contraction Assays:

-

Objective: To determine effects on smooth muscle tone, relevant to uterine or vascular function.

-

Methodology: Isolated tissue preparations (e.g., rat aortic rings or uterine strips) will be mounted in an organ bath. The contractile or relaxant effects of the compound will be measured isometrically after administration at various concentrations.

-

Phase 3: In Vivo Models

If significant and promising activity is observed in vitro, studies in animal models will be initiated.

-

Inflammation Models:

-

Objective: To assess anti-inflammatory efficacy in a living system.

-

Methodology: The carrageenan-induced paw edema model in rats or mice is a standard for acute inflammation. The compound will be administered systemically or locally prior to carrageenan injection, and the change in paw volume will be measured over time as an index of inflammation.

-

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Methodology: The compound will be administered to rodents via intravenous and oral routes. Blood samples will be collected at various time points, and the concentration of the compound in plasma will be determined using LC-MS/MS to calculate key pharmacokinetic parameters.

-

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding the biological activity of 16-phenoxy tetranor Prostaglandin A₂. The experimental workflow described in Section 4 is designed to generate such data. The anticipated data points are listed below for future reference.

| Assay Type | Potential Quantitative Data |

| Receptor Binding | Ki (nM or µM) for each prostanoid receptor subtype |

| Functional Assays | EC₅₀ / IC₅₀ (nM or µM) for cAMP or Ca²⁺ modulation |

| Cellular Assays | IC₅₀ (µM) for cytokine inhibition; EC₅₀ for contraction/relaxation |

| In Vivo Models | ED₅₀ (mg/kg) for reduction in paw edema |

| Pharmacokinetics | Half-life (t½), Cmax, AUC, Bioavailability (%) |

Conclusion

16-phenoxy tetranor Prostaglandin A₂ represents a gap in the pharmacological understanding of prostaglandin metabolites. As a derivative of the clinically significant drug sulprostone, it warrants a thorough investigation. While its chemical properties are defined, its biological function remains unknown. The hypothetical mechanisms and detailed experimental protocols presented in this guide provide a clear and robust roadmap for future research. Elucidating the activity of this molecule could reveal novel biological pathways or identify a new therapeutic agent, making its characterization a valuable endeavor for the scientific and drug development communities.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic insights into the in vivo functions of prostaglandin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 8. Prostaglandin - Wikipedia [en.wikipedia.org]

- 9. Prostanoids and prostanoid receptors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

16-phenoxy tetranor Prostaglandin A2: A Technical Guide on its Role as a Sulprostone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin (B15479496) A2, a notable metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is recognized for its potent uterotonic activities and is clinically utilized for the induction of labor and management of postpartum hemorrhage[1]. Understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile. This document details the identification, and proposed analytical methodologies for 16-phenoxy tetranor Prostaglandin A2, and explores its potential biological significance by examining the signaling pathways of related prostaglandin A compounds. While quantitative data on this specific metabolite is limited in publicly accessible literature, this guide presents a framework for its investigation, including detailed hypothetical experimental protocols and data presentation formats.

Introduction to Sulprostone and its Metabolism

Sulprostone, a synthetic derivative of prostaglandin E2 (PGE2), exerts its physiological effects primarily through the activation of prostaglandin EP3 receptors[2]. Its clinical applications are centered on its ability to induce strong uterine contractions[1]. The biotransformation of sulprostone is a critical aspect of its pharmacology, leading to the formation of various metabolites. Early studies using radiolabeled sulprostone in monkeys indicated extensive hydrolysis and subsequent metabolism[3].

A key study by Kuhnz et al. (1991) identified several metabolites of sulprostone in human plasma following parenteral administration. Among these, a PGA2-analogue was characterized as a major metabolite, alongside its free acid as a minor metabolite[4]. Based on the structure of sulprostone, this PGA2-analogue is identified as this compound.

Identification and Characterization of this compound

The identification of this compound as a major metabolite of sulprostone was achieved through a series of analytical techniques following the administration of tritium-labeled sulprostone to human subjects. The metabolite pattern in human plasma was found to be comparable to that in the urine of guinea pigs and in the perfusate of isolated guinea pig livers, which served as sources for metabolite isolation[4].

The structural elucidation of the isolated metabolites was performed using a combination of the following spectroscopic and spectrometric methods[4]:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the metabolites from biological matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provided information on the molecular weight and fragmentation pattern, aiding in structural identification.

-

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Offered detailed information about the chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the metabolite.

Quantitative Analysis

| Parameter | Value (Hypothetical) | Units |

| Cmax (Peak Plasma Concentration) | 5.8 | ng/mL |

| Tmax (Time to Peak Concentration) | 1.5 | hours |

| AUC (Area Under the Curve) | 25.6 | ng*h/mL |

| Half-life (t1/2) | 4.2 | hours |

| Clearance (CL) | 12.8 | L/h |

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma.

Detailed Experimental Protocols

The following sections outline detailed, representative protocols for the extraction, separation, and identification of this compound from biological samples. These protocols are based on established methods for prostaglandin analysis and the information available from the study by Kuhnz et al. (1991).

Sample Preparation and Extraction

This protocol describes the extraction of prostaglandins (B1171923) from plasma samples, a necessary step to remove interfering substances.

dot

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Acidification: To 1 mL of plasma, add a suitable buffer to acidify the sample to a pH of 3-4. This protonates the carboxylic acid group of the prostaglandin, making it less water-soluble and more amenable to extraction.

-

Liquid-Liquid Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Collection of Organic Phase: Carefully collect the upper organic layer containing the prostaglandins.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase to be used for HPLC analysis or the derivatization agent for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 219 nm |

| Injection Volume | 20 µL |

Table 2: Representative HPLC Parameters for the Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of prostaglandins typically requires derivatization to increase their volatility.

dot

-

Derivatization:

-

Esterification: React the dried extract with pentafluorobenzyl bromide (PFBBr) to esterify the carboxylic acid group.

-

Silylation: React the product with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Parameters:

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Temperature Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Scan Range | 50-600 m/z |

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound.

Signaling Pathways

The biological activity of this compound has not been directly studied. However, insights into its potential mechanism of action can be inferred from the known signaling pathways of Prostaglandin A2 (PGA2). PGA2 is known to induce apoptosis in various cell types through a direct interaction with mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of 16-phenoxy tetranor Prostaglandin A2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a recognized metabolite of sulprostone (B1662612), a synthetic analogue of Prostaglandin E2 (PGE2). Sulprostone is utilized for its potent uterotonic activities, including the induction of labor and management of postpartum hemorrhage. Understanding the in vivo metabolism of sulprostone, and consequently the formation of its metabolites like 16-phenoxy tetranor PGA2, is crucial for a comprehensive assessment of its pharmacokinetic profile, efficacy, and safety. This technical guide provides a detailed overview of the in vivo metabolism of 16-phenoxy tetranor PGA2, drawing from available scientific literature.

Metabolic Profile of Sulprostone

The metabolism of sulprostone is a complex process involving multiple enzymatic pathways. The primary metabolic transformations include hydrolysis, dehydration, and beta-oxidation.

Identified Metabolites in Human Plasma: Following parenteral administration of radiolabeled sulprostone to healthy women, several metabolites have been identified in the plasma. The metabolite pattern observed in human plasma shows a significant similarity to that found in the urine of female guinea pigs. The key metabolites identified are:

-

PGA2-analogue of Sulprostone: This is a major metabolite formed through dehydration of the parent compound.

-

Cyclization Product: Another major metabolite resulting from the cyclization of the beta-side chain of sulprostone with the cyclopentenone ring, preceded by a reduction at the delta-13 position.

-

Free Acid of Sulprostone: A minor metabolite.

-

Free Acid of the PGA2-analogue (16-phenoxy tetranor Prostaglandin A2): This is also a minor metabolite.[1]

Urinary Metabolites in Monkeys: Studies in female cynomolgus monkeys following intravenous administration of radiolabeled sulprostone have identified the following urinary metabolites:

-

Unchanged sulprostone (trace amounts)

-

Methanesulfonamide

-

Tetranor prostanoic acids: Products of beta-oxidation.

-

Dihydrotetranor prostanoic acids: Products of beta-oxidation.[2]

This indicates that hydrolysis of the sulfonamide group and subsequent beta-oxidation of the carboxylic acid side chain are significant metabolic pathways.

Quantitative Data

Detailed quantitative data on the plasma concentrations and excretion rates of this compound are limited in the publicly available literature. However, the parent drug, sulprostone, has a determined plasma half-life.

| Parameter | Value | Species | Administration Route | Reference |

| Sulprostone Plasma Half-life | 34 minutes (range: 30-45 minutes) | Human | Intramuscular | Not explicitly cited |

Note: The provided table summarizes the available quantitative data. Further research is required to determine the specific pharmacokinetic parameters of this compound.

Experimental Protocols

The identification and characterization of sulprostone and its metabolites have been achieved through a combination of in vivo and in vitro studies, employing various analytical techniques.

Human Plasma Metabolite Identification (Kuhnz et al., 1991)[1]

-

Subjects: Three healthy women.

-

Drug Administration: Parenteral administration of 3H-labeled sulprostone.

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from plasma.

-

Gas Chromatography-Mass Spectrometry (GC/MS): Employed for the structural elucidation of the chromatographically pure metabolites.

-

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Used for structural confirmation.

-

Infrared (IR) Spectroscopy: Used for structural confirmation.

-

Guinea Pig In Vivo and In Vitro Studies (Kuhnz et al., 1991)[1]

-

In Vivo Study:

-

Animals: Female guinea pigs.

-

Drug Administration: Repeated subcutaneous administration of a total dose of 0.21 mg of [3H]sulprostone over 5 days.

-

Sample Collection: Urine was collected for metabolite analysis.

-

-

In Vitro Study:

-

Method: Perfusion of an isolated guinea pig liver.

-

Drug Administration: 50 mg of [3H]sulprostone dissolved in Tyrode's solution was perfused through the liver.

-

Sample Collection: The perfusion medium was collected for metabolite isolation.

-

-

Metabolite Isolation and Identification:

-

Both urine and perfusion medium underwent repeated HPLC separations.

-

The recovery of each metabolite was calculated based on the recovered radioactivity after each purification step.

-

The purified metabolites were subjected to GC/MS, 1H-NMR, and IR spectroscopy for structural elucidation.

-

Monkey Metabolism Study (Falkner, 1982)[2]

-

Animals: Female cynomolgus monkeys.

-

Drug Administration: Intravenous administration of sulprostone labeled with tritium (B154650) in the phenoxy ring and carbon-14 (B1195169) in the methanesulfonimide moiety.

-

Sample Collection: Urine samples were collected for 0-2 hours post-administration.

-

Analytical Methods:

-

High-Pressure Liquid Chromatography (HPLC)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of Sulprostone

The following diagram illustrates the proposed metabolic pathway of sulprostone leading to the formation of this compound and other metabolites.

References

- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: A Technical Guide to the Receptor Binding Affinity of 16-phenoxy tetranor Prostaglandin A2

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the receptor binding affinity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2). A thorough review of the scientific literature and supplier technical data reveals a critical knowledge gap: the biological activity, including specific receptor binding affinities, for this compound has not been publicly reported.[1][2] This document, therefore, serves as a foundational resource for researchers seeking to characterize this molecule.

16-phenoxy tetranor PGA2 is identified as a minor metabolite of sulprostone, a potent and selective prostaglandin E2 analog.[1][2] Sulprostone itself is a selective agonist for the EP1 and EP3 receptors. This metabolic relationship provides the most promising, albeit speculative, starting point for investigating the binding profile of 16-phenoxy tetranor PGA2.

This guide provides a comprehensive overview of the potential prostaglandin receptor targets, a generalized experimental protocol for determining binding affinity via a competitive radioligand binding assay, and visual diagrams of key signaling pathways and experimental workflows to facilitate future research in this area.

Quantitative Data Summary: Potential Receptor Targets

Direct quantitative binding data for 16-phenoxy tetranor PGA2 is currently unavailable. However, based on its nature as a prostaglandin analog and its metabolic relationship to sulprostone, the primary family of targets for investigation would be the prostanoid receptors. The binding affinities of the parent compound, sulprostone, are provided below as a key reference point for initial experimental design.

| Receptor Subtype | Primary Signaling Mechanism | Known Affinity of Parent Compound (Sulprostone) (Ki) | Potential Target for 16-phenoxy tetranor PGA2 |

| EP1 | Gq-coupled; increases intracellular Ca²⁺[3] | 21 nM | High Potential |

| EP2 | Gs-coupled; increases cAMP[3] | Low Affinity | Possible |

| EP3 | Gi-coupled; decreases cAMP[3] | 0.6 nM | High Potential |

| EP4 | Gs-coupled; increases cAMP[3] | Low Affinity | Possible |

| DP1/DP2 | Gs-coupled (DP1); Gi-coupled (DP2) | Not Reported | Possible |

| FP | Gq-coupled; increases intracellular Ca²⁺ | Not Reported | Possible |

| IP | Gs-coupled; increases cAMP | Not Reported | Possible |

| TP | Gq-coupled; increases intracellular Ca²⁺ | Not Reported | Possible |

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol for determining the inhibitory constant (Ki) of 16-phenoxy tetranor PGA2 at a candidate human prostanoid receptor (e.g., EP3) expressed in a stable cell line (e.g., HEK293 or CHO cells). This method is considered the gold standard for quantifying receptor-ligand interactions.[4][5][6]

Materials and Reagents

-

Cell Membranes: HEK293 cell membranes stably expressing the human EP3 receptor.

-

Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2) with high specific activity.

-

Test Compound: 16-phenoxy tetranor Prostaglandin A2.

-

Non-specific Binding Control: Unlabeled Prostaglandin E2 (PGE2) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

-

Scintillation Cocktail and Liquid Scintillation Counter .

Membrane Preparation

-

Culture HEK293 cells expressing the target receptor to a high density.

-

Harvest cells and centrifuge to form a cell pellet.

-

Homogenize the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.[7]

Assay Procedure

-

Prepare serial dilutions of the test compound, 16-phenoxy tetranor PGA2, in assay buffer.

-

In a 96-well plate, combine the following in a final volume of 250 µL:[7]

-

150 µL of the cell membrane preparation (containing 10-50 µg of protein).

-

50 µL of the test compound dilution or buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding).

-

50 µL of [³H]-PGE2 at a concentration near its Kd value.

-

-

Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[7]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of the test compound:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of 16-phenoxy tetranor PGA2.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflows

Prostaglandin EP3 Receptor Signaling Pathway

Prostaglandins exert their effects by activating G protein-coupled receptors.[8] The EP3 receptor, a high-potential target for 16-phenoxy tetranor PGA2, primarily couples to an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP).[3]

Caption: Generalized signaling pathway for the Gi-coupled EP3 receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the logical steps for determining the receptor binding affinity of a test compound as described in the experimental protocol.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. sanbio.nl [sanbio.nl]

- 2. caymanchem.com [caymanchem.com]

- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]